molecular formula C5H10N2O2 B1214828 Nitrosopiperidinol CAS No. 55556-93-9

Nitrosopiperidinol

Cat. No.: B1214828
CAS No.: 55556-93-9
M. Wt: 130.15 g/mol
InChI Key: DLRQZSOHVPOGGS-UHFFFAOYSA-N
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Description

Nitrosopiperidinol is a chemical compound with the molecular formula C5H10N2O2 It is a derivative of piperidine, characterized by the presence of a nitroso group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosopiperidinol can be synthesized through the nitrosation of piperidinol. The process typically involves the reaction of piperidinol with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions. The process requires careful handling of reagents and control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nitrosopiperidinol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

Nitrosopiperidinol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of nitrosopiperidinol involves its interaction with molecular targets through the nitroso group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its use in drug development or chemical synthesis.

Comparison with Similar Compounds

    Nitrosopiperidine: Similar in structure but lacks the hydroxyl group.

    Nitrosopyrrolidine: Another nitroso compound with a different ring structure.

    Nitrosomorpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness: Nitrosopiperidinol is unique due to the presence of both a nitroso group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-nitrosopiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2O2/c8-5-1-3-7(6-9)4-2-5/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRQZSOHVPOGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204110
Record name 1-Nitroso-4-piperidinol
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Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

0.000225 [mmHg]
Record name N-Nitroso-4-hydroxypiperidine
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CAS No.

55556-93-9
Record name 1-Nitroso-4-piperidinol
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Record name N-Nitroso-4-hydroxypiperidine
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Record name 1-Nitroso-4-piperidinol
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Record name 1-nitrosopiperidin-4-ol
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Record name NITROSOPIPERIDINOL
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Synthesis routes and methods

Procedure details

Add a solution of sodium nitrite (13.8 g, 200 mmol) in water (40 mL) to 4-hydroxy piperidine (10.1 g, 100 mmol) in water (20 mL). Cool the mixture to 0° C. on an ice bath. Add acetic acid (8.6 mL, 150 mmol) dropwise over 20 minutes. After the addition, continue stirring at 0° C. for 30 minutes, slowly warm up to room temperature and stir at room temp for 5 hours. Add sodium carbonate (15.9 g, 150 mmol) in portion to quench the acid. Extract the reaction with ethyl acetate (3×60 mL), combine the organic, dry over sodium sulfate, filter and concentrate to afford the desired product as yellow oil. Yield: 12.9 g, (98%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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